![molecular formula C20H13NO6S B14301371 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid CAS No. 112706-52-2](/img/structure/B14301371.png)
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The presence of hydroxyl, phenyl, sulfo, and carboxylic acid functional groups makes this compound highly versatile and reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex biaryl structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinoline ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Coupling Reactions: Biaryl quinoline derivatives.
Aplicaciones Científicas De Investigación
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl, sulfo, and carboxylic acid groups.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Sulfoquinovose: Contains a sulfo group but lacks the quinoline core.
Uniqueness: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the sulfo group enhances its solubility in water, while the phenyl and carboxylic acid groups provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
112706-52-2 |
|---|---|
Fórmula molecular |
C20H13NO6S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
10-hydroxy-3-phenyl-8-sulfobenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C20H13NO6S/c22-17-9-13(28(25,26)27)8-12-6-7-15-19(18(12)17)14(20(23)24)10-16(21-15)11-4-2-1-3-5-11/h1-10,22H,(H,23,24)(H,25,26,27) |
Clave InChI |
ZTCWMJBPVOSOHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C4=C(C=C(C=C4C=C3)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


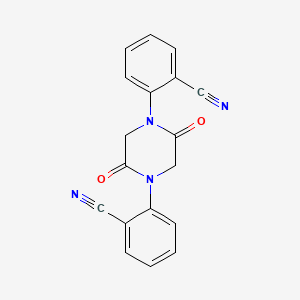


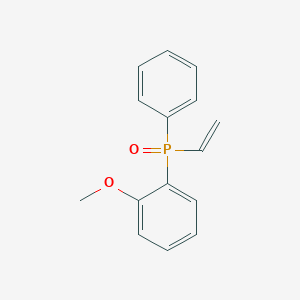
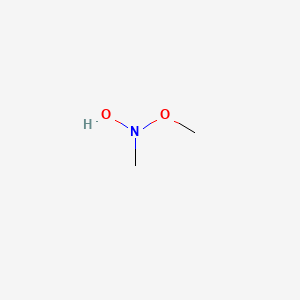

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
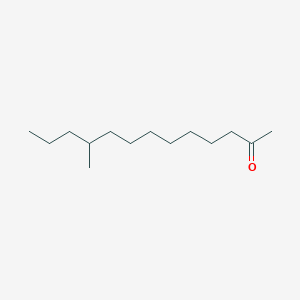
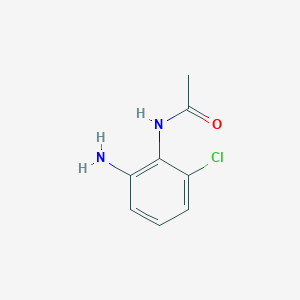
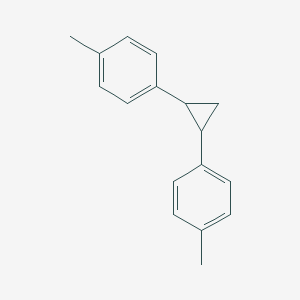
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
